(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid
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Overview
Description
(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolopyridine moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID typically involves multiple steps, including the protection of amino groups, formation of the pyrrolopyridine ring, and coupling reactions to attach the fluorenylmethoxycarbonyl group. Common reagents used in these reactions include Fmoc chloride, various bases (e.g., triethylamine), and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study protein-ligand interactions, enzyme mechanisms, and cellular processes. Its structural features make it a valuable tool for investigating biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research may focus on its use as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID may be used in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Fmoc-protected amino acids and pyrrolopyridine derivatives. These compounds share structural features with (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID and may have similar chemical and biological properties.
Uniqueness
The uniqueness of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)PROPANOIC ACID lies in its specific combination of functional groups and structural motifs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H23N3O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C26H23N3O4/c1-29-14-16(17-11-6-12-27-24(17)29)13-23(25(30)31)28-26(32)33-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,14,22-23H,13,15H2,1H3,(H,28,32)(H,30,31)/t23-/m0/s1 |
InChI Key |
UDZTVHDSFZJJOB-QHCPKHFHSA-N |
Isomeric SMILES |
CN1C=C(C2=C1N=CC=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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